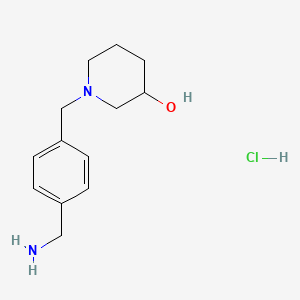

1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride

CAS No.: 1361114-17-1

Cat. No.: VC2714574

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361114-17-1 |

|---|---|

| Molecular Formula | C13H21ClN2O |

| Molecular Weight | 256.77 g/mol |

| IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]piperidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O.ClH/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15;/h3-6,13,16H,1-2,7-10,14H2;1H |

| Standard InChI Key | OZQVRKPACZINKY-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)CN)O.Cl |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)CN)O.Cl |

Introduction

Chemical Identity and Properties

Basic Identification

1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride is identified by the CAS number 1361114-17-1 and has a molecular formula of C13H21ClN2O with a molecular weight of 256.77 g/mol . The compound is formally known by its IUPAC name 1-[[4-(aminomethyl)phenyl]methyl]piperidin-3-ol;hydrochloride .

Table 1. Chemical Identifiers and Properties

| Parameter | Value |

|---|---|

| CAS Number | 1361114-17-1 |

| Molecular Formula | C13H21ClN2O |

| Molecular Weight | 256.77 g/mol |

| IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]piperidin-3-ol;hydrochloride |

| InChI | InChI=1S/C13H20N2O.ClH/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15;/h3-6,13,16H,1-2,7-10,14H2;1H |

| InChIKey | OZQVRKPACZINKY-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)CN)O.Cl |

Structural Features

The structure of this compound contains several key moieties:

-

A six-membered piperidine heterocyclic ring

-

A hydroxyl group positioned at carbon-3 of the piperidine ring

-

A benzyl group attached to the piperidine nitrogen

-

An aminomethyl group at the para position of the benzyl group

This unique arrangement of functional groups contributes to the compound's potential interactions with biological targets and its physical properties. The hydrochloride salt form specifically enhances solubility and stability, which are crucial considerations for experimental research applications.

Synthesis and Purification

Purification Methods

Purification of 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride and similar compounds typically employs:

-

Recrystallization techniques to obtain high-purity samples

-

Column chromatography for purification of intermediates

-

Salt formation as the final purification step

These purification methods are essential to ensure the compound meets the high purity standards required for research applications.

Pharmacological Profile

Mechanism of Action

The pharmacological mechanism of action of 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Its structural features allow it to bind effectively to certain biological sites, potentially influencing neurotransmitter systems. The specific binding targets may include:

-

Receptor proteins within the central nervous system

-

Enzymatic systems involved in neurotransmitter metabolism

-

Signaling pathways associated with neurological function

Biological Activity Spectrum

As a member of the piperidine class, this compound demonstrates potential in several biological contexts:

-

Potential neurological activity based on structural similarity to known neuroactive compounds

-

Possible antimicrobial properties, which are sometimes observed in compounds with similar structural features

-

Potential as a candidate for drug development targeting neurological disorders

The specific potency, selectivity, and full activity profile of 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride require further detailed investigation through receptor binding studies, functional assays, and in vitro evaluations.

Applications in Research

Organic Synthesis Applications

Beyond direct pharmaceutical applications, this compound can serve as:

-

A building block for more complex molecular architectures

-

A scaffold for further derivatization in medicinal chemistry

-

A template structure for developing related compounds with enhanced properties

The presence of multiple functional groups (hydroxyl, amine, and heterocyclic nitrogen) provides versatile handles for synthetic manipulations.

Structure-Activity Relationships

Related Piperidine Derivatives

The piperidine scaffold appears in numerous bioactive compounds and approved drugs, establishing it as a privileged structure in medicinal chemistry . Within this broader class:

-

Piperidine derivatives like 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride share structural similarities with compounds targeting various neurological pathways

-

The 3-hydroxyl substitution pattern is found in several neuroactive agents

-

Benzylated piperidines appear in multiple pharmaceutical compounds with diverse activities

Comparison with Similar Structures

Other related structures help establish the context for this compound's potential activity:

-

(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol (CAS: 216481-22-0) shares the core 1-benzylpiperidin-3-ol structure but with different substitution patterns

-

(R)-1-Benzylpiperidin-3-ol (CAS: 91599-81-4) represents a simpler analog lacking the aminomethyl functionality

-

Benzoylpiperidine derivatives, while structurally distinct, share the core piperidine scaffold and have established pharmaceutical applications

These structural relationships provide context for understanding potential activity patterns and guiding further research directions.

Analytical Characterization

Identification Methods

Analytical characterization of 1-(4-Aminomethyl-benzyl)-piperidin-3-ol hydrochloride typically employs several complementary techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification

-

Elemental Analysis for composition verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume